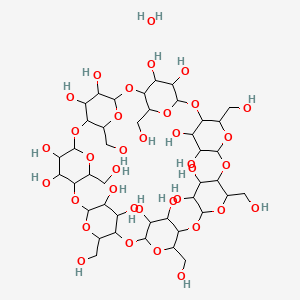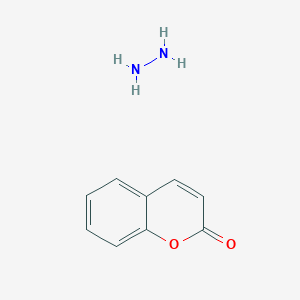
Chromen-2-one;hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin hydrazine is a compound that combines the structural features of coumarin and hydrazine. Coumarin, a benzopyrone derivative, is known for its fragrant properties and is widely used in perfumes and flavorings. Hydrazine, on the other hand, is a highly reactive and toxic compound used in various industrial applications. The combination of these two molecules results in a compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Coumarin hydrazine can be synthesized through various methods. One common approach involves the reaction of coumarin derivatives with hydrazine or phenylhydrazine in the presence of glacial acetic acid . This reaction typically proceeds under mild conditions and results in the formation of coumarin hydrazine derivatives.
Industrial Production Methods
Industrial production of coumarin hydrazine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Coumarin hydrazine undergoes various chemical reactions, including:
Oxidation: Coumarin hydrazine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert coumarin hydrazine into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the coumarin hydrazine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of coumarin hydrazine may yield coumarin oxides, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Coumarin hydrazine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of coumarin hydrazine involves its interaction with specific molecular targets. For instance, in fluorescent probes, the compound undergoes nucleophilic substitution reactions with hydrazine, leading to a significant increase in fluorescence intensity . This property makes it useful for detecting hydrazine in various samples. The molecular targets and pathways involved in these reactions are primarily related to the chemical reactivity of the hydrazine moiety.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A benzopyrone derivative known for its fragrant properties and use in perfumes and flavorings.
Hydrazine: A highly reactive and toxic compound used in various industrial applications.
Coumarin-fused-coumarins: Compounds with extended molecular frameworks and interesting photophysical properties.
Uniqueness of Coumarin Hydrazine
Coumarin hydrazine is unique due to its combination of the structural features of coumarin and hydrazine. This combination results in a compound with distinct chemical reactivity and biological properties, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
chromen-2-one;hydrazine |
InChI |
InChI=1S/C9H6O2.H4N2/c10-9-6-5-7-3-1-2-4-8(7)11-9;1-2/h1-6H;1-2H2 |
Clave InChI |
ISMHYSVBWXVBMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=O)O2.NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


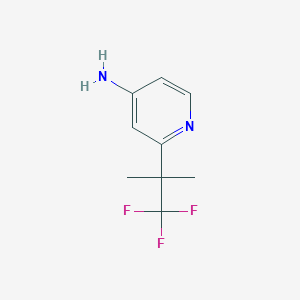
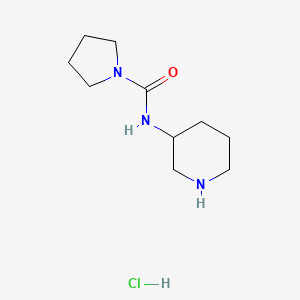

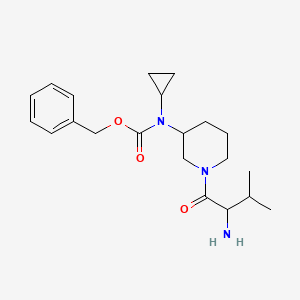

![Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B14793634.png)
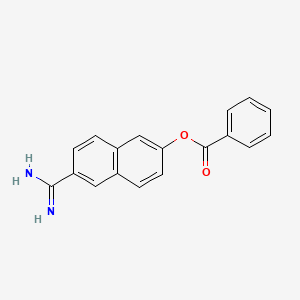
![2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid](/img/structure/B14793648.png)
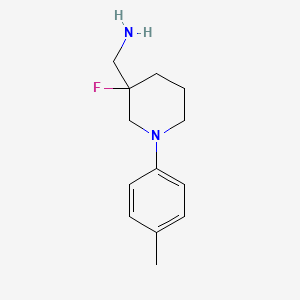
![(5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B14793663.png)
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14793671.png)
![(6aS,11aS)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol](/img/structure/B14793674.png)

